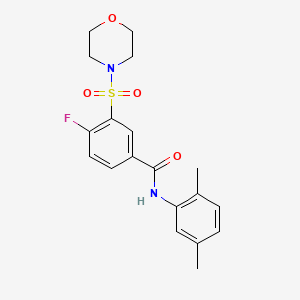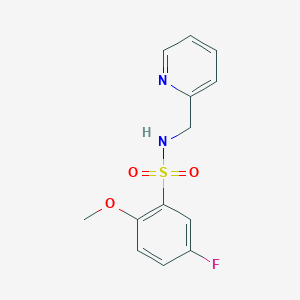
N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea, also known as FPU-1, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. FPU-1 has been shown to have promising properties in the treatment of various diseases, including cancer, diabetes, and inflammation. In
作用機序
The mechanism of action of N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in cells. N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea has been shown to inhibit the activity of protein kinase C (PKC), which plays a role in cell growth and division. N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea also inhibits the activity of the NF-kB signaling pathway, which is involved in inflammation and immune responses. By inhibiting these pathways, N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea can reduce the growth of cancer cells and inflammation.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea has been shown to have several biochemical and physiological effects in cells. It can induce apoptosis, which is a process of programmed cell death that is important for the removal of damaged or abnormal cells. N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea can also inhibit the activity of specific enzymes, such as PKC, which can reduce the growth of cancer cells. Additionally, N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea has been shown to reduce inflammation by inhibiting the NF-kB signaling pathway.
実験室実験の利点と制限
One advantage of using N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea in lab experiments is its specificity for certain enzymes and signaling pathways. This can allow researchers to target specific cellular processes and study their effects. Additionally, N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea has been shown to have low toxicity in cells, which makes it a safer alternative to other compounds. However, one limitation of using N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea. One area of research is the development of N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea analogs that have improved solubility and potency. Additionally, N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea can be studied in combination with other compounds to enhance its therapeutic effects. Another area of research is the investigation of N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea in animal models to determine its efficacy and safety in vivo. Finally, N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea can be studied in clinical trials to determine its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea is a promising chemical compound that has shown potential in the treatment of various diseases. Its specificity for certain enzymes and signaling pathways makes it a valuable tool for researchers studying cellular processes. While there are limitations to its use in lab experiments, N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea has several future directions for research that can lead to the development of new therapies for diseases such as cancer, diabetes, and inflammation.
合成法
The synthesis of N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea involves the reaction of 4-fluoroaniline with 2-propoxyphenyl isocyanate in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea. This synthesis method has been reported in several research papers and has been shown to be efficient and reliable.
科学的研究の応用
N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells, inducing apoptosis, and reducing angiogenesis. N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea has also been investigated for its anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(4-fluorophenyl)-N'-(2-propoxyphenyl)urea has shown promise in the treatment of diabetes by improving insulin sensitivity and reducing blood glucose levels.
特性
IUPAC Name |
1-(4-fluorophenyl)-3-(2-propoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c1-2-11-21-15-6-4-3-5-14(15)19-16(20)18-13-9-7-12(17)8-10-13/h3-10H,2,11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEELBPIRJIUJJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2-pyridinamine](/img/structure/B5136925.png)
![2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide](/img/structure/B5136939.png)




![N-(4-methoxy-2-methylphenyl)-2-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5136965.png)
![N-(4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5136969.png)
![N-[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5136977.png)




![11-(1,3-benzodioxol-5-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5137013.png)